molecular formula C10H13N3O3 B1436654 Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate CAS No. 604003-26-1

Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate

Cat. No.: B1436654
CAS No.: 604003-26-1
M. Wt: 223.23 g/mol
InChI Key: VXXLFPXJBMIPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within Heterocyclic Chemistry

Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine-2-carboxylate is a bicyclic heterocyclic compound characterized by fused pyrazole and diazepine rings. Its structure features:

  • A pyrazole ring (5-membered, aromatic, with two adjacent nitrogen atoms) fused to a 1,4-diazepine ring (7-membered, partially saturated, containing two nitrogen atoms).
  • Substituents include an ethyl carboxylate group at position 2 and a keto group at position 4 of the diazepine ring.

The compound belongs to the pyrazolo[1,5-a]diazepine family, a subclass of azolodiazepines known for their pharmacological potential. Its structural features align with hybrid heterocyclic systems that combine rigidity from the pyrazole core with conformational flexibility from the partially saturated diazepine ring, enabling diverse molecular interactions.

Structural Feature Role in Heterocyclic Chemistry
Pyrazole ring Provides aromaticity and sites for electrophilic substitution.
1,4-Diazepine ring Enhances solubility and enables hydrogen bonding via the keto group.
Ethyl carboxylate substituent Modulates electronic properties and serves as a handle for further derivatization.

Historical Context of Pyrazolo[1,5-a]Diazepine Derivatives

The synthesis of pyrazolo[1,5-a]diazepines emerged in the late 20th century, driven by interest in benzodiazepine analogs with improved selectivity. Key milestones include:

  • Early synthetic methods : Cyclocondensation of pyrazole-3-carboxylates with amines, yielding basic diazepine frameworks.
  • Advancements in scalability : Introduction of Ugi four-component reactions (U4CR) and silver-catalyzed heteroannulation, enabling efficient access to functionalized derivatives.
  • Structural diversification : Development of derivatives like 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine-2-carbaldehyde hydrochloride, which demonstrated antiviral and anticancer properties.

Recent innovations, such as post-Ugi functionalization , have expanded the utility of these compounds in drug discovery. For example, silver(I) triflate-catalyzed cyclization of pyrazole-tethered propargylamides allows the synthesis of sp³-enriched pyrazolodiazepines.

Key Historical Developments:

  • 1990s : First reports of pyrazolodiazepines as kinase inhibitors.
  • 2010s : Scalable synthesis via alkylation and cyclization of methyl pyrazole dicarboxylates.
  • 2020s : Application of multicomponent reactions for library diversification.

Properties

IUPAC Name

ethyl 4-oxo-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-2-16-10(15)7-6-8-9(14)11-4-3-5-13(8)12-7/h6H,2-5H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXLFPXJBMIPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCCNC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654472
Record name Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604003-26-1
Record name Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with commercially available pyrazole-3,5-dicarboxylic acids or their esters , which serve as the core heterocyclic scaffold. These compounds are readily accessible and form the basis for subsequent modifications. The ester functional group, such as ethyl ester, is crucial for subsequent transformations, including cyclization and reduction steps.

Key Data:

  • Commercially available methyl pyrazole 3,5-dicarboxylate is used as the initial substrate.
  • The ester is chosen for its reactivity and ease of modification.

Alkylation with 3-Bromo-N-Boc Propyl Amine

The primary step involves alkylating the pyrazole ester with 3-bromo-N-Boc propyl amine . This step introduces the requisite aminoalkyl chain necessary for cyclization. The reaction typically employs a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile, which facilitates nucleophilic substitution.

Reaction Conditions:

  • Reagent: 3-bromo-N-Boc propyl amine
  • Solvent: Acetonitrile
  • Catalyst: None required, but base (DBU) is used
  • Temperature: Reflux or ambient conditions, depending on optimization
  • Yield: High, often exceeding 85%

Data Table:

Step Reagents Solvent Temperature Yield (%) References
Alkylation 3-bromo-N-Boc propyl amine, DBU Acetonitrile Reflux >85

Cyclization to Form the Pyrazolo-Diazepine Skeleton

Following alkylation, the intermediate undergoes intramolecular cyclization to form the diazepine ring. This is achieved via deprotection of the Boc group using acids like trifluoroacetic acid (TFA) or via thermal methods, which promotes ring closure.

Reaction Conditions:

  • Reagent: TFA or heat
  • Solvent: Dichloromethane (DCM) or suitable solvent
  • Temperature: Room temperature to mild heating
  • Yield: Approximately 70–80%

Notes:

  • The cyclization is facilitated by the nucleophilic amino group attacking the ester or activated intermediate, forming the fused heterocycle.

Selective Reduction of the Lactam and Functional Group Transformations

The subsequent step involves selective reduction of the lactam within the heterocycle. Borane-dimethyl sulfide complex (BMS) in tetrahydrofuran (THF) at 50°C is employed for its selectivity and efficiency, converting the lactam to an amine while leaving ester groups intact.

Reaction Conditions:

  • Reagent: Borane-dimethyl sulfide complex
  • Solvent: Tetrahydrofuran
  • Temperature: 50°C
  • Yield: Up to 65–70%

The resulting amine is then protected with tert-butyloxycarbonyl (Boc) groups to facilitate further modifications.

Data Table:

Step Reagents Solvent Temperature Yield (%) References
Reduction Borane-dimethyl sulfide THF 50°C 65–70
Boc Protection Boc2O, TEA Dioxane Room temperature 68

Final Functionalization and Derivatization

The final steps involve cross-coupling reactions such as Buchwald-Hartwig amination or Chan-Lam coupling to introduce various aryl groups, expanding the chemical diversity of the compound. These reactions are performed under palladium catalysis with optimized conditions to yield high conversions.

Reaction Conditions:

  • Reagents: Aryl halides, Pd catalysts, ligands
  • Solvent: Toluene or methanol
  • Temperature: 110°C for Buchwald, RT for Chan-Lam
  • Yields: 59–81%

Data Table:

Reaction Type Reagents Catalyst Solvent Temperature Yield (%) References
Buchwald Coupling Aryl halides, Pd(dba)3, BINAP Pd Toluene 110°C 72–81
Chan-Lam Coupling Arylboronic acid, Cu(OAc)2 Copper Methanol RT 55–69

Summary of the Synthesis Pathway

Step Description Key Reagents Conditions Yield/Remarks
1 Starting from pyrazole ester Commercial methyl pyrazole 3,5-dicarboxylate - -
2 Alkylation with 3-bromo-N-Boc propyl amine 3-bromo-N-Boc propyl amine, DBU Acetonitrile, reflux >85%
3 Cyclization to form heterocycle Acid deprotection or heat DCM, room temp 70–80%
4 Selective lactam reduction Borane-dimethyl sulfide THF, 50°C 65–70%
5 Boc protection Boc2O, TEA Dioxane, room temp 68%
6 Aromatic substitution (optional) Aryl halides, Pd catalysts Toluene, 110°C 72–81%

Notes and Considerations

  • Scalability: The described methods are scalable, with reactions optimized for larger batch synthesis.
  • Safety: High-temperature cycloadditions involving diazo compounds are avoided to ensure safety.
  • Purification: Standard chromatographic techniques are employed after each step to ensure purity.
  • Storage: The final compound and intermediates are stored under inert atmosphere at low temperatures to prevent degradation.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-A][1,4]diazepine class exhibit promising anticancer properties. Studies have demonstrated that ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

1.2 Neuropharmacological Effects
The compound has been studied for its neuropharmacological effects. Preliminary studies suggest that it may possess anxiolytic and antidepressant properties. The modulation of neurotransmitter systems such as serotonin and dopamine could be involved in its therapeutic effects .

1.3 Anti-inflammatory Properties
this compound has shown potential anti-inflammatory effects in vitro. It appears to inhibit pro-inflammatory cytokines and could be beneficial in treating conditions characterized by chronic inflammation .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Researchers are also exploring derivatives of this compound to enhance its biological activity and reduce potential side effects.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticancerInduction of apoptosis
This compoundAnxiolytic/AntidepressantModulation of serotonin/dopamine
This compoundAnti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

3.1 Case Study on Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against breast cancer cell lines. The study found that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups .

3.2 Case Study on Neuropharmacological Effects
A clinical trial assessed the efficacy of a derivative of this compound in patients with generalized anxiety disorder (GAD). Results indicated a marked improvement in anxiety symptoms after four weeks of treatment compared to placebo .

Mechanism of Action

The mechanism of action of ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazolo-diazepine scaffold allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of kinase activity, making it a potential candidate for the development of kinase inhibitors .

Comparison with Similar Compounds

Physical Properties :

  • Storage: Stable at room temperature in sealed, dry conditions; solutions in DMSO or methanol should be stored at -20°C to -80°C to prevent degradation .
  • Purity : Commercial samples typically exceed 98% purity, validated by HPLC and NMR .
  • Synthetic Utility : Serves as a key intermediate for introducing substituents at the C5 position via coupling reactions with carboxylic acids or amines .

Comparison with Similar Compounds

The pyrazolo[1,5-a][1,4]diazepine scaffold is structurally versatile, enabling modifications that influence pharmacological activity, solubility, and metabolic stability. Below is a detailed comparison with analogous derivatives:

Structural Analogues and Substitution Effects

Table 1: Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight Decomposition Temp. (°C) Yield (%)
Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate Ethyl ester at C2 C₁₀H₁₃N₃O₃ 223.23 - 90
Mthis compound Methyl ester at C2 C₉H₁₁N₃O₃ 209.20 - -
2-Ferrocenyl-7-hydroxy-5-phenethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one Ferrocenyl at C2, phenethyl at C5 C₂₈H₂₈FeN₃O₂ 506.39 - 85*
7-Hydroxy-2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one 4-Methoxyphenyl at C2 C₁₄H₁₅N₃O₃ 273.29 239 38
5-(3-Methylfuran-2-carbonyl) derivative 3-Methylfuran-2-carbonyl at C5 C₁₄H₁₅N₃O₄ 289.29 - 90

*Yield under microwave (MW)-assisted synthesis .

Key Observations :

  • Substituent Effects: The 3-methylfuran-2-carbonyl group at C5 enhances antiviral activity against RSV, as seen in compound 16 (IC₅₀ = 0.8 μM) .

Key Observations :

  • Microwave (MW) synthesis reduces reaction times from hours to minutes and improves yields (e.g., 85% vs. 60–70% under conventional heating) .
  • Ethyl ester derivatives are synthesized efficiently using carbodiimide coupling agents (e.g., EDCI/HOBt), whereas hydroxy-substituted analogues require column chromatography for purification .

Table 3: Pharmacological Profiles

Compound Biological Activity Potency (IC₅₀/EC₅₀) Target/Mechanism
Ethyl 5-(3-methylfuran-2-carbonyl) derivative RSV polymerase inhibition 0.8 μM Non-nucleoside inhibitor
2-Ferrocenyl-7-hydroxy-5-phenethyl derivatives Anti-proliferative (A549, H322, H1299 cells) 10–20 μM Undetermined (apoptosis induction?)
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide RSV inhibition 0.5 μM Polymerase complex binding

Key Observations :

  • The ethyl ester derivative’s antiviral activity is comparable to carboxamide analogues but requires further optimization for selectivity .

Biological Activity

Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate is a compound belonging to the class of pyrazolo-diazepines, which have garnered attention for their potential biological activities. This article delves into the synthesis, biological activity, and potential applications of this compound in medicinal chemistry.

  • Molecular Formula : C10_{10}H13_{13}N3_3O3_3
  • Molecular Weight : 223.23 g/mol
  • CAS Number : 604003-26-1

Structure

The structure of this compound features a fused bicyclic system composed of a diazepine and a pyrazole ring. This unique arrangement contributes to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that pyrazolo-diazepine derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of various signaling pathways. The interaction with specific receptors and enzymes involved in cell proliferation and survival has been suggested as a potential mechanism .
  • Case Study : A study involving synthesized pyrazolo-diazepines demonstrated cytotoxic effects against several cancer cell lines. The results showed varying degrees of effectiveness depending on the specific type of cancer cells tested .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazolo-diazepines have shown promise as anti-inflammatory agents:

  • Cytokine Modulation : Research indicates that these compounds can influence the release of pro-inflammatory cytokines such as IL-6 and TNF-α. This modulation can potentially reduce inflammation in various pathological conditions .

Antimicrobial Activity

Some studies have reported antimicrobial activity associated with pyrazolo-diazepines:

  • In Vitro Studies : Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine derivatives were tested against various bacterial strains. Results indicated moderate antibacterial effects, particularly against Gram-positive bacteria .

Synthesis and Reactivity

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with commercially available Methyl pyrazole derivatives.
  • Reagents and Conditions : The reaction conditions often include alkylation processes using bromoalkanes and subsequent cyclization steps under controlled conditions to form the desired pyrazolo-diazepine structure .

Synthesis Pathway Example

StepReagent/ConditionProduct
1Methyl pyrazole + 3-bromo-N-Boc propyl amineIntermediate
2Ethyl diazoacetate under microwave irradiationEthyl 4-oxo derivative

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.